L-2-Aminoadipic acid

Catalog No.
S662977
CAS No.
1118-90-7
M.F
C6H11NO4
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-2-Aminoadipic acid

CAS Number

1118-90-7

Product Name

L-2-Aminoadipic acid

IUPAC Name

(2S)-2-aminohexanedioic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

OYIFNHCXNCRBQI-BYPYZUCNSA-N

SMILES

C(CC(C(=O)O)N)CC(=O)O

Solubility

2.2 mg/mL

Synonyms

L-2-Aminoadipicacid;(S)-2-aminohexanedioicacid;1118-90-7;(2S)-2-aminohexanedioicacid;L-Homoglutamicacid;L-alpha-Aminoadipicacid;l-a-aminoadipicacid;L-2-Aminoadipate;L-alpha-Aminoadipate;UNII-88ZH74L7SR;Aminoadipate;CHEMBL88804;CHEBI:37023;L-2-Aminohexanedioate;Adipicacid,2-amino-;(S)-2-Aminoadipicacid;alpha-Aminoadipicacid,DL-;EINECS210-960-4;homoglutamicacid;h-aad-oh;UN1;h-2-aad-oh;h-l-2-aad-oh;AmbotzHAA1089;l-a-aminohexanoicacid

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CC(=O)O

L-2-Aminoadipic acid is a naturally occurring amino acid and an important intermediate in the metabolism of lysine. It is classified as a structural analog of glutamine and is primarily involved in the catabolism of lysine through the saccharopine pathway. The compound has a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol. It appears as a white solid and plays a significant role in various biochemical processes, including modulation of glucose metabolism and inhibition of certain enzymes such as glutamine synthetase .

L-Aad's primary function is as an intermediate in the lysine biosynthesis pathway. It acts as a substrate for the enzyme L-aminoadipate-semialdehyde dehydrogenase, which converts it to L-aminoadipate-semialdehyde, another crucial intermediate in lysine production.

Additionally

L-Aad can act as a specific gliotoxin for astrocytes, a type of glial cell in the nervous system []. This property makes it a valuable research tool for studying astrocyte function and dysfunction. However, the exact mechanism of its cytotoxicity towards astrocytes remains under investigation.

Biochemical Marker

L-2-AAd is a metabolite found in various organisms, including humans, Escherichia coli, and other bacteria. Its presence can serve as a biomarker for specific cellular processes or conditions.

  • In E. coli

    L-2-AAd biosynthesis is linked to lysine degradation, and its levels can indicate the activity of specific metabolic pathways within the bacteria. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]

  • In humans

    Elevated L-2-AAd levels in the urine have been associated with specific Inborn Errors of Metabolism (IEMs), such as glutaric acidemia type 1, highlighting its potential as a diagnostic marker. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]

Gliotoxin

L-2-AAd exhibits gliotoxic properties, meaning it can be toxic to glial cells, a type of supportive cell in the nervous system. This characteristic makes it a potential research tool for:

  • Understanding neurodegenerative diseases

    Studying the mechanisms of L-2-AAd-induced glial cell death can provide insights into the neurodegenerative processes involved in diseases like Alzheimer's and Parkinson's. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]

  • Developing neuroprotective strategies

    Research on L-2-AAd's neurotoxic effects may help identify potential pathways for developing therapies to protect glial cells and combat neurodegeneration. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]

Organic Synthesis and Other Applications

L-2-AAd finds use beyond biological research. It serves as a:

  • Raw material and intermediate

    L-2-AAd is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. [Source: Thermo Scientific Chemicals, L-2-Aminoadipic acid, ]

  • Internal standard

    In certain analytical techniques, L-2-AAd can be used as a reference compound to ensure the accuracy and consistency of measurements, particularly in amino acid analysis of food samples. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]

  • Lysine Metabolism: It is formed from the catabolism of lysine, where lysine condenses with 2-oxoglutarate to produce saccharopine, which is subsequently converted into L-2-aminoadipic acid .
  • Enzyme Inhibition: This compound acts as an inhibitor of glutamine synthetase and γ-glutamylcysteine synthetase, impacting nitrogen metabolism and oxidative stress responses .
  • Neurotransmitter Modulation: L-2-Aminoadipic acid antagonizes neuroexcitatory activity mediated by the N-methyl-D-aspartate receptor, highlighting its role in neurotransmission .

L-2-Aminoadipic acid exhibits various biological activities:

  • Inhibition of Neuroexcitatory Activity: It has been shown to inhibit the production of kynurenic acid, a broad-spectrum antagonist of excitatory amino acid receptors, thus influencing neuronal excitability .
  • Metabolic Regulation: The compound is implicated in glucose metabolism regulation and has been found at elevated levels in diabetic patients, suggesting its potential role as a biomarker for metabolic disorders .
  • Cellular Effects: Studies indicate that it can suppress autophagy in muscle cells (C2C12 myotubes), which may have implications for muscle metabolism and health .

L-2-Aminoadipic acid can be synthesized through various methods:

  • Biological Synthesis: It is naturally produced via the lysine degradation pathway in organisms, particularly during the catabolism of lysine into saccharopine and subsequently into L-2-aminoadipic acid.
  • Chemical Synthesis: Laboratory synthesis may involve the reaction of hexanedioic acid with amines under controlled conditions to yield L-2-aminoadipic acid .
  • Enzymatic Methods: Enzymatic reactions utilizing specific aminotransferases can also be employed to produce L-2-aminoadipic acid from precursor compounds.

L-2-Aminoadipic acid finds utility in several fields:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.
  • Organic Synthesis: The compound is utilized as a raw material in organic synthesis processes, contributing to the development of new chemical entities .
  • Agrochemicals: Its role extends to agrochemical applications where it may be involved in developing herbicides or pesticides.

L-2-Aminoadipic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
2-AminoadipateC6H10NO4Conjugate base of L-2-aminoadipic acid; involved in metabolic pathways.
Homoglutamic AcidC6H11NO4Similar structure but differs in functional groups; involved in different metabolic pathways.
L-LysineC6H14N2O2Precursor amino acid; directly involved in protein synthesis unlike L-2-aminoadipic acid which is an intermediate.
α-KetoadipateC6H8O4A keto analog that plays a role in energy metabolism; differs significantly in reactivity and biological roles.

L-2-Aminoadipic acid's unique position as an intermediate specifically linked to lysine metabolism distinguishes it from these similar compounds, emphasizing its role in both metabolic pathways and potential therapeutic applications.

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

161.06880783 g/mol

Monoisotopic Mass

161.06880783 g/mol

Heavy Atom Count

11

Melting Point

196 - 198 °C

UNII

88ZH74L7SR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

626-71-1
1118-90-7

Wikipedia

L-2-aminoadipic acid

Dates

Modify: 2023-08-15
Horie et al. Discovery of proteinaceous N-modification in lysine biosynthesis of Thermus thermophilus Nature Chemical Biology, doi: 10.1038/nchembio.198, published online 20 July 2009 http://www.nature.com/naturechemicalbiology

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